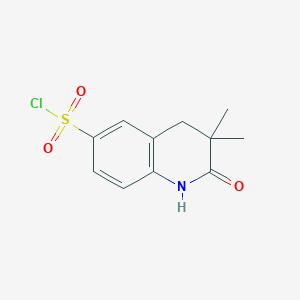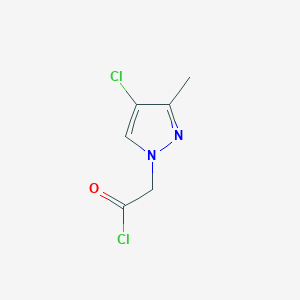
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride, also known as CMPA, is an organochlorine compound used in a variety of scientific and industrial applications. The compound has a wide range of uses, including in the synthesis of a variety of organic compounds, as a reagent in chemical reactions, and as a starting material for the production of other compounds. CMPA has also been used in the synthesis of pharmaceuticals and other compounds, as well as in the synthesis of dyes and other materials.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride involves the acylation of 4-chloro-3-methylpyrazole with acetyl chloride in the presence of a Lewis acid catalyst.
Starting Materials
4-chloro-3-methylpyrazole, acetyl chloride, Lewis acid catalyst (such as aluminum chloride or zinc chloride), anhydrous solvent (such as dichloromethane or chloroform)
Reaction
Dissolve 4-chloro-3-methylpyrazole in anhydrous solvent., Add the Lewis acid catalyst to the solution and stir for 10-15 minutes., Slowly add acetyl chloride to the solution while stirring., Heat the reaction mixture to reflux for 2-3 hours., Cool the reaction mixture and quench with ice-cold water., Extract the organic layer with a suitable solvent (such as diethyl ether or ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate., Filter the solution and concentrate the solvent under reduced pressure., Purify the crude product by recrystallization or column chromatography.
科学研究应用
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in a variety of scientific research applications, including in the synthesis of organic compounds, in the synthesis of pharmaceuticals and other compounds, and in the synthesis of dyes and other materials. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in the synthesis of a variety of other compounds, including a variety of polymers and other materials. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antiviral agents, and other compounds.
作用机制
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is an organochlorine compound, meaning that it has a chlorine atom attached to an organic molecule. The chlorine atom is electron-withdrawing, which makes the molecule more reactive and more prone to react with other molecules. (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride can react with other molecules through a variety of mechanisms, including nucleophilic substitution reactions, electrophilic addition reactions, and radical reactions.
生化和生理效应
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has a variety of biochemical and physiological effects. The compound has been found to act as an inhibitor of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride has also been found to act as an agonist of the GABAA receptor, which is involved in the regulation of GABA, a neurotransmitter involved in the regulation of anxiety and other behaviors.
实验室实验的优点和局限性
The use of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride in laboratory experiments has a variety of advantages and limitations. The main advantage of using (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is that it is a relatively inexpensive and readily available reagent, meaning that it can be used in a variety of experiments without the need for expensive or hard-to-find reagents. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is a relatively toxic compound, meaning that it should be handled with care and used in a well-ventilated area.
未来方向
The future of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is promising, as the compound has a wide range of potential uses. One potential application of (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride is in the synthesis of pharmaceuticals, as the compound has been found to act as an inhibitor of the enzyme cholinesterase and an agonist of the GABAA receptor. Additionally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride could be used in the synthesis of a variety of other compounds, including polymers and other materials. Finally, (4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride could be used in the synthesis of dyes and other materials, as the compound has been found to be reactive with a variety of other molecules.
属性
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-4-5(7)2-10(9-4)3-6(8)11/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUHNWGVANLSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

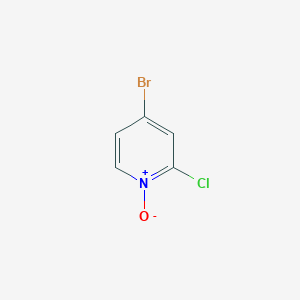
![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)
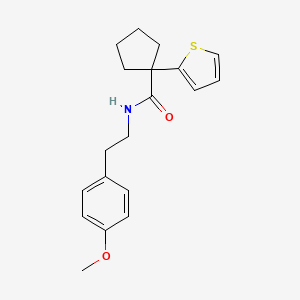
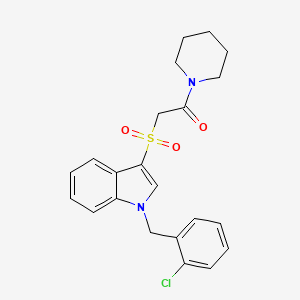
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide](/img/structure/B2781672.png)
![6-Methyl-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2781676.png)
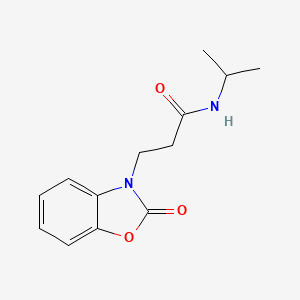
![2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2781682.png)
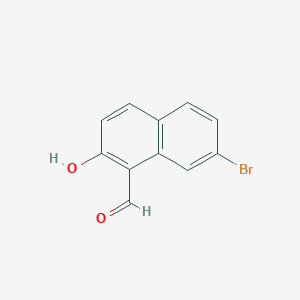
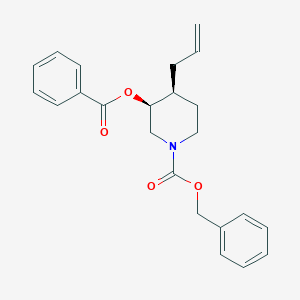
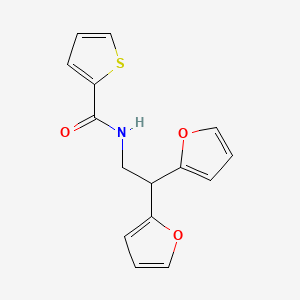
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
![N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2781690.png)
